molecular formula C27H26N2O7 B4322213 ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B4322213
M. Wt: 490.5 g/mol
InChI Key: BUPYECCNEBEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a spirocyclic compound featuring a chromene ring fused to an indole scaffold via a spiro junction. Its structure includes a 3,4-dimethoxyphenyl substituent at position 7 and an ethyl carboxylate group at position 2. Spiro compounds of this class are of interest due to their structural complexity and applications in medicinal chemistry, particularly as anti-tumor agents .

Properties

IUPAC Name

ethyl 2'-amino-7'-(3,4-dimethoxyphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-4-35-25(31)23-24(28)36-21-13-15(14-9-10-19(33-2)20(12-14)34-3)11-18(30)22(21)27(23)16-7-5-6-8-17(16)29-26(27)32/h5-10,12,15H,4,11,13,28H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPYECCNEBEBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC(=C(C=C5)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogues differ primarily in substituents at positions 3, 7, and stereochemistry. Key comparisons are summarized below:

Compound Name Substituent at Position 7 Substituent at Position 3 Molecular Formula Molecular Weight Key Structural Notes Reference
Ethyl 2-amino-7-(3,4-dimethoxyphenyl)-...-3-carboxylate (Target) 3,4-Dimethoxyphenyl Ethyl carboxylate C₂₈H₂₅N₂O₇* ~525.5 Enhanced polarity due to methoxy groups -
Ethyl (4S,7R)-2-amino-7-phenyl-...-3-carboxylate Phenyl Ethyl carboxylate C₂₅H₂₂N₂O₅ 430.46 Reduced polarity; (4S,7R) stereochemistry
2-Amino-7,7-dimethyl-...-3-carbonitrile 7,7-Dimethyl Carbonitrile C₂₀H₁₈N₃O₂ 332.38 Increased electron-withdrawing character
Ethyl 1'-allyl-2-amino-...-3-carboxylate Allyl-modified indole Ethyl carboxylate C₂₅H₂₀N₂O₆ 444.44 Allyl group introduces steric bulk
Methyl 2-amino-2',5-dioxo-...-3-carboxylate (Anti-tumor active) Unsubstituted Methyl carboxylate C₁₈H₁₃N₂O₅ 337.31 Simplified structure; lower molecular weight

* Exact formula inferred from structural similarity to and .

Key Observations :

  • Phenyl vs.
  • Carbonitrile vs. Carboxylate : The carbonitrile group in reduces steric hindrance but increases electron-withdrawing effects, which may alter reactivity or pharmacokinetics.
  • Stereochemistry : The (4S,7R) configuration in suggests stereochemical specificity in biological activity, though data for the target compound’s stereoisomers are unavailable.

Physical and Chemical Properties

Hydrogen Bonding and Crystal Packing
  • Target Compound: Likely forms intermolecular hydrogen bonds via amino (N–H) and carbonyl (C=O) groups, similar to the 7,7-dimethyl analogue in , which exhibits N–H···O and C–H···O interactions stabilizing its crystal lattice.
  • 7,7-Dimethyl Analogue : Crystal structure reveals a hydrogen-bonded network involving N1–H1A···O4 (2.03 Å) and N2–H2···O2 (2.04 Å), critical for stability .
Solubility and Lipophilicity
  • The 3,4-dimethoxyphenyl group in the target compound increases hydrophilicity compared to phenyl or alkyl substituents (e.g., 7,7-dimethyl in ). This may enhance aqueous solubility but reduce membrane permeability.
Anti-Tumor Potential
  • Spirooxindole Derivatives: Compound 22 (isopropyl 2-amino-5'-chloro-7,7-dimethyl-...-3-carboxylate) showed IC₅₀ = 11 µM against MDA-231 breast cancer cells, highlighting the importance of chloro and dimethyl substituents .
Structure-Activity Relationships (SAR)
  • Substituent Position : Anti-tumor activity in spirooxindoles is highly substituent-dependent. For example, methyl carboxylate derivatives (e.g., Compound 5 in ) show moderate activity (IC₅₀ = 20 µM), while bulkier groups (e.g., isopropyl in Compound 22) enhance potency.
  • Electron-Donating Groups : Methoxy groups may improve binding affinity to enzymes like topoisomerases or kinases, as seen in other spirocyclic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.